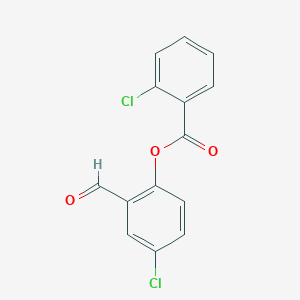

4-Chloro-2-formylphenyl 2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-formylphenyl 2-chlorobenzoate is a chemical compound with the molecular formula C14H9ClO3 . It has a molecular weight of 260.67 g/mol . This compound is used in various chemical reactions and is available for purchase from various chemical suppliers .

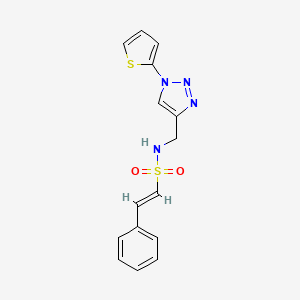

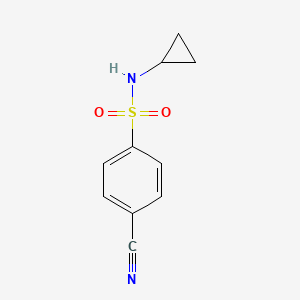

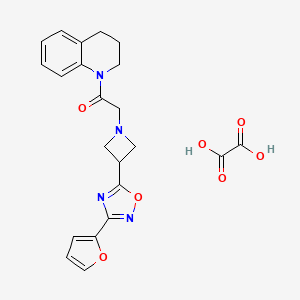

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-formylphenyl 2-chlorobenzoate consists of 14 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-formylphenyl 2-chlorobenzoate include its molecular weight of 260.67 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Microbial Degradation and Environmental Remediation

Bacterial Degradation of Biphenyl and Polychlorinated Biphenyls : A study by Arensdorf and Focht (1995) highlights the bacterial degradation pathway of biphenyl and polychlorinated biphenyls by Pseudomonas cepacia P166, producing 4-chlorobenzoate as an intermediate. This process underscores the potential of microbial pathways in degrading environmental pollutants and offers insights into utilizing such bacteria for bioremediation efforts Arensdorf and Focht, 1995.

Microbial Biodegradation of 4-Chlorobiphenyl : Research by Massé et al. (1984) on Achromobacter sp. and Bacillus brevis strains shows the microbial conversion of 4-chlorobiphenyl to 4-chlorobenzoic acid, delineating a critical step in the degradation of chlorinated biphenyls. This study provides a foundation for developing biotechnological applications targeting the cleanup of PCB-contaminated environments Massé et al., 1984.

Chemical Synthesis and Characterization

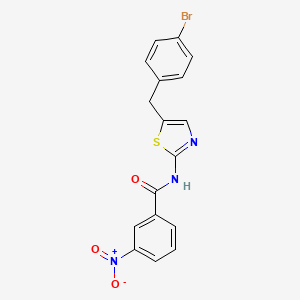

Solid-State Characterization of Pharmaceutical Compounds : Katrincic et al. (2009) discuss the solid-state characterization of dimorphic pharmaceutical compounds, including a study on [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid. This research is pivotal for pharmaceutical development, illustrating the importance of selecting appropriate polymorphs for drug formulation Katrincic et al., 2009.

Crystal Structure Analysis : The crystal structure of 2-[ (4-Chlorobenzoyl) amino]-3-(4-formylphenyl)prop-2-enoic Acid, as reported by Kumar et al. (2017), is a testament to the application of crystallography in understanding the molecular architecture of complex organic compounds. This knowledge is critical for the design of new materials and drugs Kumar et al., 2017.

Environmental Chemistry

- Photodecomposition of Chlorobenzoic Acids : Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, revealing their conversion to hydroxybenzoic acids and benzoic acid. This study has implications for the environmental fate of chlorinated organic compounds and suggests pathways for their natural attenuation Crosby and Leitis, 1969.

Eigenschaften

IUPAC Name |

(4-chloro-2-formylphenyl) 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-10-5-6-13(9(7-10)8-17)19-14(18)11-3-1-2-4-12(11)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXADVAHLJNHRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-formylphenyl 2-chlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride](/img/structure/B2989859.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)

![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)

![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)